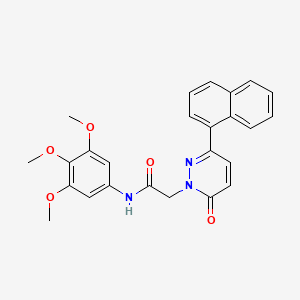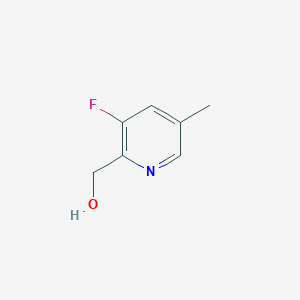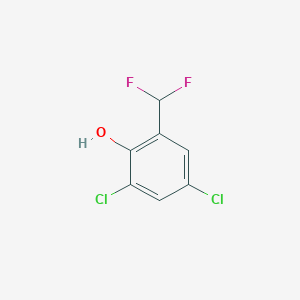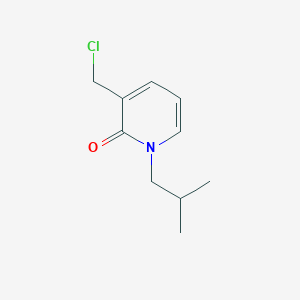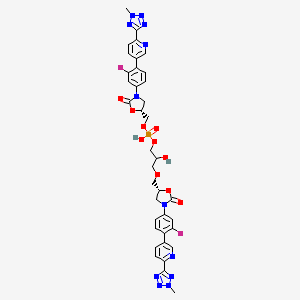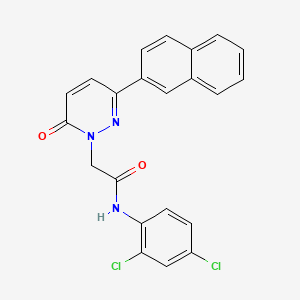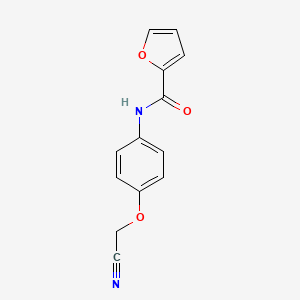![molecular formula C21H27N3O3 B14885879 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)
1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclohexyl-3-(2-morpholino-2-oxoethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexyl group, a morpholino group, and a cyclopenta[c]pyridine core, making it a unique structure for study and application.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-(2-morpholino-2-oxoethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclopenta[c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the morpholino group: This step involves the reaction of the intermediate with morpholine under controlled conditions.
Attachment of the cyclohexyl group: This can be done through a substitution reaction where the cyclohexyl group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes:
Scaling up reaction volumes: Ensuring that the reactions can be carried out efficiently on a larger scale.
Optimizing reaction conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.
Purification processes: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
1-cyclohexyl-3-(2-morpholino-2-oxoethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-cyclohexyl-3-(2-morpholino-2-oxoethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-cyclohexyl-3-(2-morpholino-2-oxoethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: Shares the morpholino and oxoethoxy groups but differs in the core structure.
1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate: Contains a cyclohexyl and morpholino group but has a different functional group arrangement.
Uniqueness
1-cyclohexyl-3-(2-morpholino-2-oxoethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties
特性
分子式 |
C21H27N3O3 |
|---|---|
分子量 |
369.5 g/mol |
IUPAC名 |
1-cyclohexyl-3-(2-morpholin-4-yl-2-oxoethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C21H27N3O3/c22-13-18-16-7-4-8-17(16)20(15-5-2-1-3-6-15)23-21(18)27-14-19(25)24-9-11-26-12-10-24/h15H,1-12,14H2 |
InChIキー |
JTPFUZNDXQRAIJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=NC(=C(C3=C2CCC3)C#N)OCC(=O)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


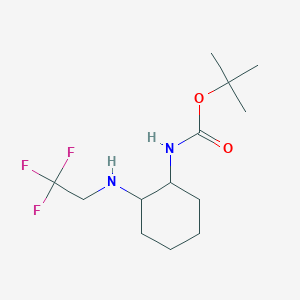



![12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14885829.png)
